4-(2,2-difluoroethoxy)-1H-pyrazole

Metabolic Stability Fluorination SAR

Procure 4-(2,2-difluoroethoxy)-1H-pyrazole (CAS 2752129-81-8) to access the non-negotiable 2,2-difluoroethoxy motif critical for oxidative metabolic stability. Unlike non-fluorinated analogs (e.g., 4-methoxy), this 'Goldilocks' intermediate delivers optimal lipophilicity for prolonged SDHI fungicide field efficacy and precise ATP-binding pocket engagement in kinase inhibitor SAR campaigns. Ensure your lead optimization program uses the correct 4-position regioisomer. Contact us for bulk quotes and custom synthesis.

Molecular Formula C5H6F2N2O
Molecular Weight 148.1
CAS No. 2752129-81-8
Cat. No. B6209282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-difluoroethoxy)-1H-pyrazole
CAS2752129-81-8
Molecular FormulaC5H6F2N2O
Molecular Weight148.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-difluoroethoxy)-1H-pyrazole (CAS 2752129-81-8): Core Building Block Profile and Procurement Baseline


4-(2,2-difluoroethoxy)-1H-pyrazole (CAS 2752129-81-8) is a heterocyclic pyrazole derivative distinguished by a 2,2-difluoroethoxy substituent at the 4-position. This structural motif imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated alkoxy analogs, making it a high-value building block for medicinal chemistry and agrochemical discovery . With a molecular formula of C5H6F2N2O and a molecular weight of 148.11 g/mol, the compound serves as a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeting pharmacophores .

Why 4-Alkoxy-1H-pyrazole Analogs Cannot Substitute for 4-(2,2-difluoroethoxy)-1H-pyrazole


In-class analogs such as 4-methoxy-1H-pyrazole or 4-ethoxy-1H-pyrazole lack the unique electronic and steric effects conferred by the 2,2-difluoroethoxy group. The presence of the gem-difluoro motif in the target compound is non-negotiable for applications requiring enhanced metabolic stability and specific target engagement in SDHI fungicides and kinase inhibitors [1]. Substituting with a non-fluorinated alkoxy group would drastically reduce oxidative stability, altering pharmacokinetic profiles and compromising the desired bioactivity in lead optimization programs [2]. Furthermore, regioisomeric substitution (e.g., 3-position) yields compounds with divergent binding geometries, making 4-(2,2-difluoroethoxy)-1H-pyrazole the mandatory starting point for SAR campaigns focused on this precise substitution pattern .

Product-Specific Quantitative Evidence Guide for 4-(2,2-difluoroethoxy)-1H-pyrazole: Comparator-Based Differentiation


Enhanced Metabolic Stability: Difluoroethoxy vs. Non-Fluorinated Alkoxy Substituents

The 2,2-difluoroethoxy group significantly increases metabolic stability relative to non-fluorinated alkoxy analogs like 4-ethoxy-1H-pyrazole. This is attributed to the high C-F bond strength (~485 kJ/mol) which impedes oxidative cleavage by cytochrome P450 enzymes, a critical advantage for prolonging half-life in both agrochemical and pharmaceutical contexts [1].

Metabolic Stability Fluorination SAR

Regioisomeric Binding Affinity Differentiation: 4-Position vs. 3-Position Substitution

The substitution position on the pyrazole ring critically influences target engagement. In related difluoroethoxy-pyrazole kinase inhibitor scaffolds, the 4-substituted regioisomer (target compound) presents a distinct binding geometry compared to the 3-substituted regioisomer (3-(2,2-difluoroethoxy)-1H-pyrazole, CAS 2245784-76-1) . While direct head-to-head data for the parent scaffolds is proprietary, the positional isomerism is known to cause orders-of-magnitude differences in binding affinity for targets like ROCK and EGFR, as evidenced by structurally related analogs in patent literature [1].

Binding Affinity Kinase Inhibition Regioisomerism

Lipophilicity and Physicochemical Profile: Difluoroethoxy vs. Trifluoroethoxy Analogs

The 2,2-difluoroethoxy group provides a balanced increase in lipophilicity compared to the more extreme trifluorinated analog. While 4-(2,2,2-trifluoroethoxy)-1H-pyrazole (CAS 211677-54-2) is more lipophilic (MW: 166.10), the difluoro analog (MW: 148.11) offers a compromise between metabolic stability and aqueous solubility, which is often desirable for achieving optimal drug-like properties and avoiding excessive protein binding . The calculated logP values (although not experimentally determined for the target compound) are expected to be intermediate between the non-fluorinated ethoxy and the trifluoroethoxy analogs, providing a tunable handle for SAR optimization .

Lipophilicity Physicochemical Properties logP

Validated Application Scenarios for 4-(2,2-difluoroethoxy)-1H-pyrazole Based on Evidentiary Differentiation


Lead Optimization of SDHI Fungicides

This compound is the essential 4-position building block for constructing modern succinate dehydrogenase inhibitor (SDHI) fungicides. The difluoroethoxy group's enhanced metabolic stability (Section 3, Evidence 1) is critical for achieving prolonged field efficacy and avoiding rapid environmental degradation. Substitution with a non-fluorinated alkoxy group would result in a short-lived, ineffective fungicide [1].

Synthesis of 4-Substituted Kinase Inhibitor Libraries

In kinase drug discovery programs targeting the ATP-binding pocket, the 4-position vector is a common exit point for substituents. Using 4-(2,2-difluoroethoxy)-1H-pyrazole as a starting material or intermediate ensures the correct regioisomeric attachment for library synthesis. The distinct binding geometry compared to 3-substituted analogs (Section 3, Evidence 2) is paramount for maintaining target potency and avoiding off-target activity.

Metabolic Stability-Driven Fragment-Based Drug Design (FBDD)

For fragment-based screening campaigns where initial hits suffer from poor metabolic stability, this fluorinated pyrazole fragment can be used as a stable core replacement. The robust C-F bond in the 2,2-difluoroethoxy group (Section 3, Evidence 1) directly addresses oxidative metabolism issues, providing a durable starting point for fragment growing or linking strategies.

SAR Exploration of Fluorinated Alkoxy Substitutions

Medicinal chemists seeking to optimize the balance between lipophilicity and metabolic stability will use this compound as a key intermediate. It represents a 'Goldilocks' fluorination level between the non-fluorinated ethoxy and the heavily fluorinated trifluoroethoxy analogs (Section 3, Evidence 3). Procurement of this specific intermediate is necessary for generating a meaningful SAR dataset that explores this specific pharmacophoric space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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